molecular formula C21H24N2O4 B249009 1-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE

1-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE

Cat. No.: B249009
M. Wt: 368.4 g/mol
InChI Key: WVGOTPUZAZWJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Core: The piperazine core is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

    Introduction of the Benzoyl Group: The piperazine core is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the benzoyl group.

    Attachment of the Phenoxy Group: Finally, the compound is reacted with 3-methylphenol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to attach the phenoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects. The exact pathways and targets are still under investigation, but it is believed to affect dopamine and serotonin receptors.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE: shares similarities with other piperazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C21H24N2O4/c1-16-5-3-8-19(13-16)27-15-20(24)22-9-11-23(12-10-22)21(25)17-6-4-7-18(14-17)26-2/h3-8,13-14H,9-12,15H2,1-2H3

InChI Key

WVGOTPUZAZWJTM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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